1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 245.23 g/mol. This compound is classified as a diamine, specifically a derivative of decane with two methyl groups attached to the nitrogen atoms. It is primarily used in organic synthesis, particularly in the production of polymers and other chemical intermediates.
The compound is synthesized from its parent diamine, 1,10-decanediamine, through the addition of hydrochloric acid, resulting in the formation of the dihydrochloride salt. Its classification includes:
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through several methods:
The molecular structure of 1,10-dimethyl-decane-1,10-diamine dihydrochloride consists of a long carbon chain (decane) with two amino groups (-NH2) at each end, each modified by methyl groups:
This structure indicates that the compound has significant steric bulk due to the methyl groups attached to the nitrogen atoms.
1,10-Dimethyl-decane-1,10-diamine dihydrochloride participates in various chemical reactions typical for amines:
The mechanism of action for 1,10-dimethyl-decane-1,10-diamine dihydrochloride primarily involves its role as a building block in polymer chemistry. When used in polymerization processes:
The presence of two methyl groups enhances its reactivity by providing steric hindrance that influences polymer chain growth and properties.
Additional data indicates that it is not flammable under standard testing conditions but should be handled with care due to potential respiratory irritants during processing.
1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific uses:
The synthesis of alicyclic diamines—precursors to 1,10-dimethyl-decane-1,10-diamine—relies heavily on heterogeneous catalytic hydrogenation. Ruthenium-based catalysts exhibit superior performance in aromatic diamine reduction due to their tolerance to nitrogen-containing compounds and resistance to deactivation. As demonstrated in Ru-catalyzed hydrogenations, alkali metal promoters (e.g., LiOH, NaNO₂) enhance both activity and selectivity by suppressing hydrogenolysis byproducts. Lithium salts, in particular, increase reaction rates by >50% compared to unpromoted systems by neutralizing acidic sites responsible for catalyst poisoning [7].
Table 1: Catalyst Performance in Aromatic Diamine Hydrogenation
Catalyst System | Promoter | Conversion (%) | Selectivity (%) |
---|---|---|---|
5% Ru/C | None | 78 | 82 |
5% Ru/C | LiOH | 98 | 95 |
5% Ru/Al₂O₃ | NaNO₂ | 65 | 75 |
Unsupported Ru | LiNO₃ | 92 | 89 |
Critical to this process is the hydrogenation of aromatic rings while preserving primary amine functionalities. Water co-solvents stabilize the catalytic interface, facilitating hydrogen transfer, while temperatures of 120–160°C ensure complete ring saturation without C-N bond cleavage [7]. The resulting alicyclic diamines serve as direct precursors for N-methylation en route to the target molecule.
Direct amination of long-chain diols (e.g., 1,10-decanediol) provides a streamlined route to primary diamines. This process employs bifunctional metal catalysts that facilitate dehydrogenation-condensation-hydrogenation sequences. Nickel-cobalt bimetallic systems on γ-Al₂O₃ exhibit exceptional efficacy, achieving >90% diamine yield from C₁₀ diols via a three-step mechanism:
Supported base metals like Ni and Co dominate industrial-scale amination due to their cost-effectiveness and tunable surface properties. Cobalt catalysts modified with La₂O₃ increase basic site density, accelerating imine formation rates by 40% versus unmodified counterparts [2]. Temperature optimization is critical—reactions below 180°C minimize aldol condensation byproducts, while ammonia:diol ratios >10:1 suppress over-alkylation.
Table 2: Catalyst Comparison for 1,10-Decanediol Amination
Catalyst | Temperature (°C) | NH₃:Diol Ratio | Diamine Yield (%) |
---|---|---|---|
Ni/γ-Al₂O₃ | 180 | 8:1 | 72 |
Co-La₂O₃/γ-Al₂O₃ | 160 | 12:1 | 94 |
Cu-ZnO | 200 | 15:1 | 68 |
Primary diamines undergo selective N,N-dimethylation to form 1,10-dimethyl-decane-1,10-diamine, utilizing two principal methodologies:
Eschweiler-Clarke Methylation: This classical approach employs formic acid/formaldehyde mixtures under reflux. The mechanism involves:
Though effective, this method suffers from poor atom economy and requires stoichiometric reductants.
Catalytic Reductive Methylation: Modern protocols use formaldehyde with hydrogenation catalysts (e.g., Pd/C, Ru/AC) under H₂ atmospheres. Iron-based catalysts (e.g., Cp*Fe(CO)₂I) enable sustainable methylation via hydrogen-borrowing pathways, where methanol serves as both methylating agent and hydride source [8]. MOF-supported copper catalysts (e.g., Cu₂(BDC)₂(DABCO)) facilitate oxidative methylation using tert-butyl hydroperoxide (TBHP), converting amines directly to dimethylated products without preformed aldehydes [9].
Table 3: Methylation Agents and Catalysts
Method | Methyl Source | Catalyst | Dimethylation Yield (%) |
---|---|---|---|
Eschweiler-Clarke | HCOOH/HCHO | None | 85 |
Reductive Methylation | HCHO/H₂ | Pd/C | 92 |
Hydrogen-Borrowing | CH₃OH | Cp*Fe(CO)₂I | 88 |
Oxidative Methylation | TBHP | Cu₂(BDC)₂(DABCO) | 79 |
Solvent polarity critically governs reaction efficiency in diamine synthesis. Polar aprotic solvents (e.g., DMF, DMSO) accelerate SN₂ amination of alkyl halides by 3–5-fold compared to protic media due to enhanced nucleophile activation. Conversely, hydroamination reactions benefit from nonpolar solvents like toluene, which stabilize metal catalysts and suppress hydrolytic deactivation [5] [6].
Kinetic studies of polyesterification—a model for step-growth diamine synthesis—reveal distinct regimes:
Green solvent alternatives demonstrate significant promise: Cyclopentyl methyl ether (CPME) enhances iron-catalyzed amination yields by 30% versus THF by balancing substrate solvation and water removal—a crucial factor for shifting imine-formation equilibria [8]. Viscosity effects are particularly pronounced in diamine-diacid polycondensations, where melt-phase reactions (solvent-free) outperform solution-phase systems above 160°C by eliminating mass transfer limitations [3].
Table 4: Solvent Impact on Amination Kinetics
Solvent | Relative Permittivity | Reaction Rate Constant (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
---|---|---|---|
DMSO | 46.7 | 8.9 | 5 |
CPME | 4.9 | 7.2 | 8 |
Toluene | 2.4 | 4.1 | 15 |
Ethanol | 24.3 | 3.8 | 22 |
Comprehensive Compound List
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